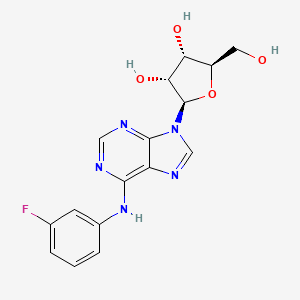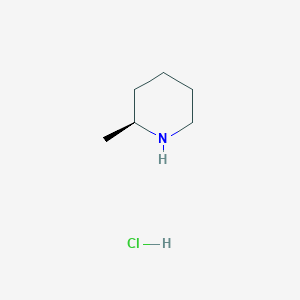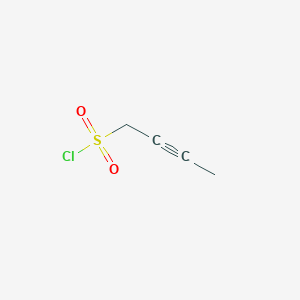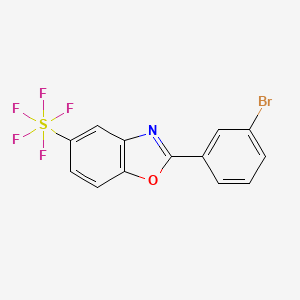
2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds like 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Applications De Recherche Scientifique
Fluorescent Probes for pH and Metal Cations Sensing
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogues, derived from 2-(pentafluorophenyl)benzazoles, have shown potential in applications as fluorescent probes. These compounds are sensitive to pH changes, especially around pH 7-8, showing significant fluorescence enhancement under basic conditions. They also exhibit sensitivity and selectivity for certain metal cations like magnesium and zinc, owing to the high acidity of the fluorophenol moiety. This feature positions them as valuable tools in detecting and monitoring pH and metal ion concentrations in various settings (Tanaka et al., 2001).
Anti-Candida Activity
Derivatives of 2-mercaptobenzoxazole, including analogues like 5-bromo- and 5,7-dibromobenzoxazole, have been explored for their anti-Candida properties. These compounds demonstrate a broad spectrum of anti-Candida activity and have a pleiotropic action mode. They interact with exogenous ergosterol, block endogenous ergosterol synthesis, and possess membrane permeabilizing properties. These attributes make them comparable to commercially available azoles, indicating their potential as therapeutic agents in treating Candida infections (Staniszewska et al., 2021).
Synthesis of Benzimidazoles, Quinoxalines, and Benzotriazoles
The direct amination of Nitro(pentafluorosulfanyl)benzenes, followed by reduction, provides a precursor for synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. These compounds have diverse applications, particularly in pharmaceuticals and organic synthesis. The efficient synthesis of these heterocyclic compounds underlines the versatility of pentafluorosulfanyl-containing compounds in medicinal chemistry and material science (Pastýříková et al., 2012).
Anti-Inflammatory and Cytotoxic Agents
Benzoxazole derivatives, specifically 2‐(Halophenyl)benzoxazole‐5‐Carboxylic acids, have shown significant anti-inflammatory and cytotoxic activities. These compounds have been designed and synthesized, taking into account the significance of halogen presence in many marketed drugs. The molecular docking analysis reveals good binding interactions with biochemical targets, making them potential candidates for treating various inflammatory conditions and as cytotoxic agents against certain cancer cell lines (Thakral et al., 2022).
Propriétés
IUPAC Name |
[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF5NOS/c14-9-3-1-2-8(6-9)13-20-11-7-10(4-5-12(11)21-13)22(15,16,17,18)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHULKJDIRPHJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201166506 | |
| Record name | Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379812-03-9 | |
| Record name | Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)

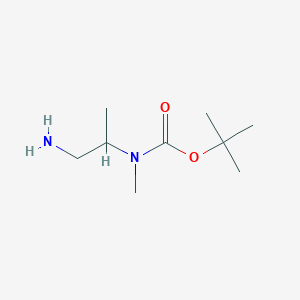

![(1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1443945.png)

